molecular formula C15H11NO B109209 3,5-Diphenylisoxazole CAS No. 2039-49-8

3,5-Diphenylisoxazole

Cat. No. B109209
CAS RN: 2039-49-8
M. Wt: 221.25 g/mol
InChI Key: HECRDSFKLUVCAY-UHFFFAOYSA-N
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Description

3,5-Diphenylisoxazole is a chemical compound with the formula C15H11NO. It is a heterocyclic compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen and the other is oxygen .


Synthesis Analysis

The synthesis of 3,5-Diphenylisoxazole can be achieved through various methods. One of the most common methods is the 1,3-dipolar cycloaddition of terminal alkynes with in situ generated nitrile oxides . Another method involves the use of a Cu/Al2O3 nanocomposite catalyst under solvent-free conditions . This method allows the synthesis of 3,5-isoxazoles in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of 3,5-Diphenylisoxazole consists of a five-membered isoxazole ring with two phenyl groups attached at the 3rd and 5th positions . The molecule has a total of 28 atoms, consisting of 11 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving 3,5-Diphenylisoxazole primarily include its synthesis reactions. The 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides is a key reaction in the synthesis of 3,5-Diphenylisoxazole .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-Diphenylisoxazole is 221.2539 g/mol . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

  • Electron-Impact Studies and Skeletal Rearrangement :

    • 3,5-Diphenylisoxazole has been studied for its unique skeletal rearrangement fragments in mass spectrometry, revealing insights into electron-impact decompositions. This includes processes like [M CO H2CN·] and [M CO HCN H·], which are critical in understanding the molecular behavior under electron impact (Aldous & Bowie, 1975).
    • Additionally, similar studies have identified specific phenyl migrations in the spectra of 3,5-diphenylisoxazoles, which are important for understanding the mechanisms of molecular rearrangement (Simons, Kallury, & Bowie, 1969).
  • Thermal Rearrangements and Pyrolysis Products :

    • The compound has been the subject of research in thermal rearrangements, where flash pyrolysis at high temperatures yielded various products, indicating its stability and reactivity under extreme conditions. This research is pivotal for understanding high-temperature behaviors of organic compounds (Aldous, Bowie, & Thompson, 1976).
  • Palladium-Catalyzed Arylation and Alkylation :

    • A study on palladium-catalyzed arylation and alkylation of 3,5-diphenylisoxazole has expanded the understanding of C−H activation. This is essential for developing new synthetic methods in organic chemistry (Chu, Chen, & Wu, 2008).
  • Photochemical Behavior and Solvent Participation :

    • Investigations into the photochemical behavior of 3,5-diphenylisoxazole have provided insights into how it reacts under light exposure, especially compared to similar compounds. This research contributes to the understanding of photo-induced chemical processes (SatoTadashi, YamamotoKoichi, & FukuiKeitaro, 1973).
  • Regio-Controlled Aromatic Carbonylation :

    • The compound has been used in regioselective carbonylation reactions, demonstrating its potential in synthesizing bioactive compounds. This research is significant for pharmaceutical and organic synthesis applications (Sakakibara, Kume, Ohyabu, & Hase, 1989).
  • Synthesis and Characterization in Liquid Crystals :

    • Research has been conducted on synthesizing and characterizing unsymmetrical alkenyl-terminated isoxazole liquid crystals derived from 3,5-diphenylisoxazole, highlighting its applications in material science (Brown & Styring, 2003).

Safety And Hazards

3,5-Diphenylisoxazole is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment and seeking immediate medical attention if swallowed .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given the significance of isoxazoles, it is imperative to develop new eco-friendly synthetic strategies . Future research could focus on developing alternate metal-free synthetic routes .

properties

IUPAC Name

3,5-diphenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECRDSFKLUVCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174324
Record name Isoxazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-Diphenylisoxazole

CAS RN

2039-49-8
Record name Isoxazole, 3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diphenylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5565
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diphenylisoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
420
Citations
JH Chu, CC Chen, MJ Wu - Organometallics, 2008 - ACS Publications
A method for stoichiometric C−H activation of 3,5-diphenylisoxazole (1) using Pd(OAc) 2 as a reagent in acetic acid leading to the isoxazole palladacycle I was described. Ortho aryl- …
Number of citations: 66 pubs.acs.org
CE Stephens, RK Arafa - Journal of chemical education, 2006 - ACS Publications
As a multistep synthetic project for the second-semester organic laboratory, the three-step synthesis and definitive characterization of a 3,5-diarylisoxazole via the chalcone and the …
Number of citations: 19 pubs.acs.org
GL Aldous, JH Bowie, MJ Thompson - Journal of the Chemical Society …, 1976 - pubs.rsc.org
Flash pyrolysis of 3,5-diphenylisoxazole at 960 C yields 2,5-diphenyloxazole, 2-phenylindole, and benzamide as major products. 2,3-Diphenyl-2H-azirine and fluorene were minor …
Number of citations: 11 pubs.rsc.org
G Devoto, M Massacesi, G Ponticelli, C Preti - Journal of Inorganic and …, 1977 - Elsevier
Some complexes of cobalt(II), nickel(II) and copper(II) chloride, bromide, iodide, thiocyanate and perchlorate with 3,5-diphenylisoxazole (3,5-diPhisox) have been prepared and …
Number of citations: 30 www.sciencedirect.com
M Massacesi, G Ponticelli, V Maxia, S Serci - Spectrochimica Acta Part A …, 1981 - Elsevier
A number of iron(III) complexes with 2,5-diphenyloxazole (PPO), 3,5-diphenylisoxazole (3,5-diPhisox) and 3-amino, 5-methylisoxazole (3-AMI) have been isolated. The compounds are …
Number of citations: 9 www.sciencedirect.com
VK Rao, TJ Chary, A Krishna Murthy - … of the Indian Academy of Sciences …, 1992 - Springer
Sunlight photolysis of 4,5-diphenylisoxazole (1) in methanol sensitized by benzophenone gives 4,4′,5,5′-tetraphenyl-2,2′-bioxazole, (4). On irradiation at 350nm in acetone or at …
Number of citations: 7 link.springer.com
GL Aldous, JH Bowie - Organic Mass Spectrometry, 1975 - Wiley Online Library
The ion [C 13 H 9 ] + (m/e 165) is produced from the molecular ion of 3,5‐diphenylisoxazole by the process [M  CO  H 2 CN·] and [M  CO  HCN  H·] and from that of 3,5‐diphenyl‐…
Number of citations: 14 onlinelibrary.wiley.com
HDM Sriyarathne, SK Sarkar, S Hatano… - Journal of Physical …, 2017 - Wiley Online Library
Broadband irradiation of 3,5‐diphenylisoxazole 1 in an argon matrix results in formation of azirine 3. Further irradiation of the matrix reduces the amount of azirine 3 with concurrent …
Number of citations: 8 onlinelibrary.wiley.com
EF Ullman, B Singh - Journal of the American Chemical Society, 1966 - ACS Publications
Photochemical Transposition of Ring Atoms in Five-Membered Heterocycles. The Photorearrangement of 3,5-Diphenylisoxazole Page 1 1844 Most transition metal …
Number of citations: 165 pubs.acs.org
DA Patrick, SA Bakunov, SM Bakunova… - Journal of medicinal …, 2007 - ACS Publications
3,5-Bis(4-amidinophenyl)isoxazole (3) an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) in which the central furan ring is replaced by isoxazole and 42 novel analogues were …
Number of citations: 84 pubs.acs.org

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